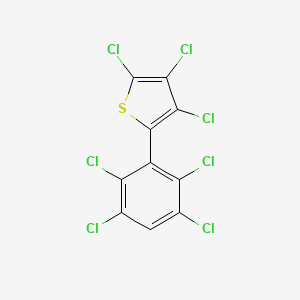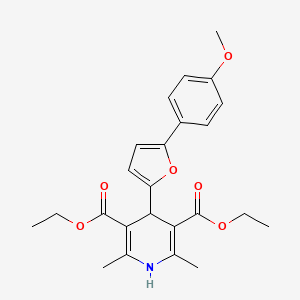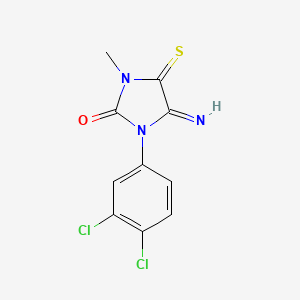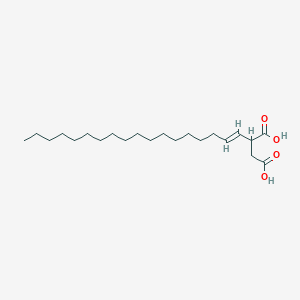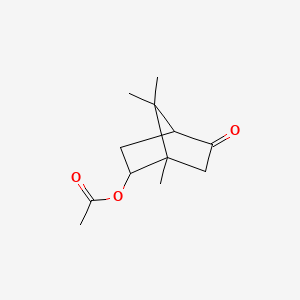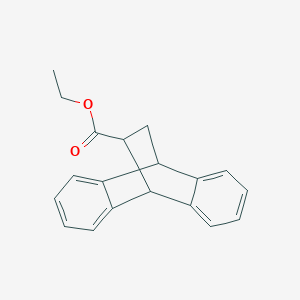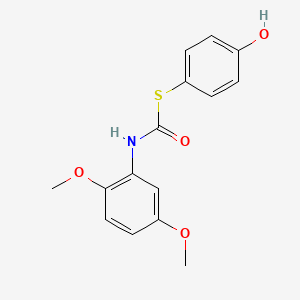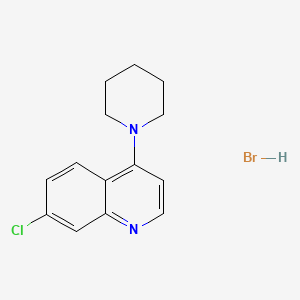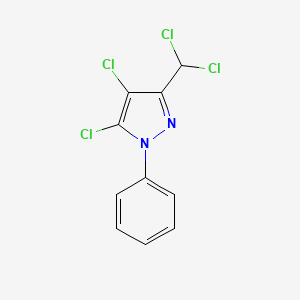
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 5, a dichloromethyl group at position 3, and a phenyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 1,3-diketones with hydrazine derivatives. For instance, the reaction of 1,3-dichloroacetone with phenylhydrazine in the presence of a base can yield the desired pyrazole compound. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Addition Reactions: The dichloromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atoms.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized pyrazole compounds.
Scientific Research Applications
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-3-trichloromethylisothiazole: Similar in structure but contains an isothiazole ring.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Contains a benzoquinone ring and is known for its oxidizing properties.
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: Contains a thiophene ring and is used in therapeutic applications.
Uniqueness
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole is unique due to its specific substitution pattern and the presence of both a dichloromethyl group and a phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
18767-09-4 |
|---|---|
Molecular Formula |
C10H6Cl4N2 |
Molecular Weight |
296.0 g/mol |
IUPAC Name |
4,5-dichloro-3-(dichloromethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C10H6Cl4N2/c11-7-8(9(12)13)15-16(10(7)14)6-4-2-1-3-5-6/h1-5,9H |
InChI Key |
XEEFGPTZKKCRMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


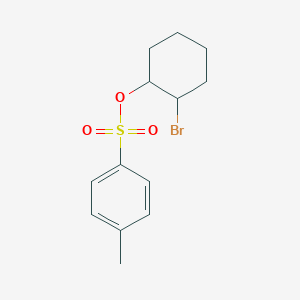
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
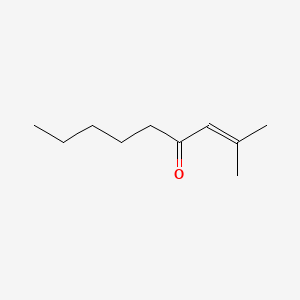
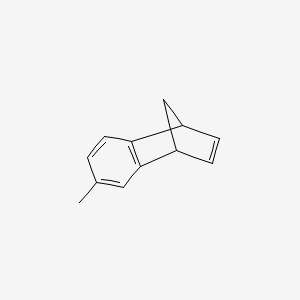
![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
